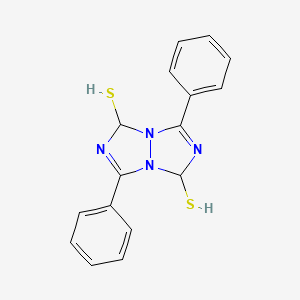
3,7-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithiol is a heterocyclic compound featuring a unique structure that includes two triazole rings fused together with a dithiol group.
Méthodes De Préparation
The synthesis of 3,7-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithiol typically involves the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization. The reaction conditions often require the use of solvents such as ethanol or toluene and catalysts like potassium hydroxide. Industrial production methods may involve continuous flow synthesis to enhance yield and efficiency .
Analyse Des Réactions Chimiques
3,7-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of thiols or dithiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dithiol group, using reagents like alkyl halides or acyl chlorides. .
Applications De Recherche Scientifique
3,7-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithiol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and coordination polymers.
Mécanisme D'action
The mechanism of action of 3,7-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithiol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity or the modulation of receptor functions. These interactions are crucial for its biological activities, including anticancer and antimicrobial effects .
Comparaison Avec Des Composés Similaires
3,7-Diphenyl-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithiol can be compared with other similar compounds, such as:
1,5-Diphenyl-2,3,6,7-tetrahydro-1H,5H-s-triazolo(1,2-a)-s-triazole-3,7-dione: This compound shares a similar triazole structure but differs in its functional groups, leading to distinct chemical and biological properties.
Tris[1,2,4]triazolo[1,3,5]triazine: Another related compound used in the development of advanced materials, particularly in the field of luminescent polymers.
The uniqueness of this compound lies in its dual triazole rings and dithiol group, which confer specific reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
39722-54-8 |
|---|---|
Formule moléculaire |
C16H14N4S2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
3,7-diphenyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithiol |
InChI |
InChI=1S/C16H14N4S2/c21-15-17-13(11-7-3-1-4-8-11)19-16(22)18-14(20(15)19)12-9-5-2-6-10-12/h1-10,15-16,21-22H |
Clé InChI |
QABJPBWDVZHRSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(N3N2C(N=C3C4=CC=CC=C4)S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















